N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
N-(1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4, a 3-methylpyrazole ring at position 1, and a thiophene-2-carboxamide moiety at position 3. This structure integrates multiple pharmacophoric elements:
- Thiazole ring: Known for its role in modulating enzyme inhibition and antimicrobial activity.
- 3,4-Dimethoxyphenyl group: Enhances lipophilicity and may influence receptor binding via methoxy substituents.
- 3-Methylpyrazole: Contributes to metabolic stability and steric effects.
- Thiophene-2-carboxamide: Facilitates hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-12-9-18(22-19(25)17-5-4-8-28-17)24(23-12)20-21-14(11-29-20)13-6-7-15(26-2)16(10-13)27-3/h4-11H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVUROGHTOMKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide, is a derivative of thiazole. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways due to their wide range of biological activities. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of thiazole derivatives.
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have diverse biological activities. .
Biological Activity
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structure and Synthesis
The compound features a complex structure comprising a thiazole ring, a pyrazole moiety, and a thiophene carboxamide group. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Thiazole Ring : This is synthesized through the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization.
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine derivatives with β-keto esters under basic conditions.
- Final Assembly : The thiophene carboxamide is introduced to complete the structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may exert its effects through:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that regulate cellular processes, influencing pathways related to cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported IC50 values for these cell lines range from 3.79 µM to 42.30 µM, indicating varying levels of potency against different cancers .
Antimicrobial Activity
In vitro studies have demonstrated that thiazole derivatives possess notable antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 | Antitumor |
| Xia et al. | 1-Arylmethyl-3-aryl-1H-pyrazole derivatives | Various | 49.85 | Apoptosis induction |
Comparison with Similar Compounds
Thiazole Modifications
- The target compound’s 3,4-dimethoxyphenyl substituent on thiazole (vs.
- Methylpyrazole (vs. hydroxy or phenylhexanol groups in ) reduces polarity, improving membrane permeability compared to more hydrophilic analogs .
Thiophene Carboxamide Variations
- The absence of a cyano group (present in ’s compound 18a) may reduce electrophilicity and off-target reactivity, favoring selective target engagement .
- The methylthio group in ’s analogs (vs. methoxy in the target compound) could alter metabolic stability due to sulfur’s susceptibility to oxidation .
Heterocyclic Fusion
- compounds incorporate oxazolidine or imidazolidine rings, which are associated with β-lactamase inhibition but may increase synthetic complexity . The target compound’s simpler pyrazole-thiazole-thiophene scaffold offers a balance of stability and synthetic accessibility.
Research Findings and Hypotheses
While the evidence lacks direct activity data for the target compound, inferences can be drawn from structural analogs:
- Antimicrobial Activity : Thiazole derivatives in exhibit antibacterial properties; the target’s dimethoxy group may enhance Gram-positive bacterial membrane penetration .
- Metabolic Stability : The 3-methylpyrazole group likely reduces CYP450-mediated metabolism compared to unsubstituted pyrazoles in .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide?
Answer: The synthesis typically involves multi-step protocols:
Thiazole Formation : Cyclization of 3,4-dimethoxyphenyl thiourea with α-haloketones (e.g., bromoacetophenone derivatives) under reflux in ethanol or DMF .
Pyrazole Assembly : Condensation of hydrazine derivatives with diketones or β-ketoesters, followed by alkylation at the N1 position. Temperature control (60–80°C) and catalysts like triethylamine are critical for regioselectivity .
Carboxamide Coupling : Amide bond formation between the pyrazole-thiazole intermediate and thiophene-2-carboxylic acid using coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
Key Characterization : Confirm structure via -/-NMR (δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and HRMS (calculated [M+H] = 466.12) .
Q. How can researchers optimize reaction yields and purity during synthesis?
Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require post-reaction dilution with water to precipitate products .
- Catalyst Screening : Triethylamine or DBU improves cyclization efficiency by scavenging acids .
- Purification : Gradient column chromatography (hexane:EtOAc 3:1 to 1:2) or recrystallization from ethanol/DMF mixtures removes unreacted starting materials .
Yield Data :
| Step | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Thiazole | 64–70 | >90 | Ethanol, reflux, 6h |
| Pyrazole | 65–76 | >95 | DMF, 80°C, 12h |
| Amide | 70–74 | >98 | DCM, RT, 24h |
Intermediate Research Questions
Q. What spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons (e.g., thiophene vs. pyrazole) and confirms methoxy group orientation .
- IR Spectroscopy : Identifies key functional groups (C=O stretch ~1680 cm, N-H bend ~3300 cm) .
- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline forms .
Q. How do researchers validate biological activity mechanisms in vitro?
Answer:
- Enzyme Assays : Dose-dependent inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC reported as 0.8–1.2 µM) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values <5 µM .
- Molecular Docking : AutoDock Vina predicts binding affinities (-9.2 kcal/mol) to ATP-binding pockets, correlating with experimental IC .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
Answer: Discrepancies (e.g., varying IC across studies) arise from:
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxamide group, affecting binding .
- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) in MDR sublines reduces efficacy .
Resolution : - Standardize protocols (e.g., CLSI guidelines).
- Use isogenic cell pairs to isolate resistance mechanisms .
Q. What strategies mitigate unexpected by-products during cyclization?
Answer: Common by-products include:
- Diastereomers : From incomplete regiocontrol in pyrazole formation. Mitigate via low-temperature (-20°C) reactions .
- Oxidation Products : Thiophene sulfoxides form under aerobic conditions. Use degassed solvents and N atmosphere .
Analytical Tools : - LC-MS (Q-TOF) monitors reaction progress in real-time .
- TLC (R 0.3 in EtOAc) identifies impurities early .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Answer: Key SAR insights:
- Methoxy Groups : 3,4-Dimethoxy on phenyl enhances solubility but reduces CYP450 stability. Replace with trifluoromethoxy for metabolic resistance .
- Thiophene vs. Furan : Thiophene improves π-π stacking in hydrophobic pockets (ΔΔG = -2.1 kcal/mol) .
Methodology : - Mutagenesis : Ala-scanning of target proteins identifies critical binding residues.
- Free-Wilson Analysis : Quantifies substituent contributions to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
